molecular formula C24H18ClNO4 B6544370 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-30-5

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544370
CAS No.: 929372-30-5
M. Wt: 419.9 g/mol
InChI Key: WIERRYDDNBVELU-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2-chlorobenzamide moiety at position 5 (Fig. 1). Its molecular formula is C24H18ClNO4, with a molecular weight of 419.86 g/mol.

Properties

IUPAC Name

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERRYDDNBVELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene. This step often requires the use of a catalyst, such as palladium or copper, under specific reaction conditions like elevated temperatures and inert atmospheres.

  • Introduction of the Methoxybenzoyl Group: : The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the benzofuran core with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Formation of the Benzamide Group: : The final step involves the formation of the benzamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine, such as aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Methoxy

Compound A: 2-Methoxy-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (C25H21NO5, MW: 415.44 g/mol)

  • Key Difference : Methoxy group replaces the chloro substituent at the benzamide position.
  • Reduced steric hindrance compared to chloro, possibly improving solubility in polar solvents .

Target Compound :

  • The chloro group is electron-withdrawing, which could stabilize the molecule via resonance effects and increase electrophilicity at reactive sites.
  • Chloro substituents are often associated with enhanced metabolic resistance and stronger hydrophobic interactions in biological systems .

Bulkier Substituents: tert-Butyl vs. Methyl

Compound B: 4-tert-Butyl-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (C28H27NO3, MW: 425.53 g/mol)

  • Key Difference : A tert-butyl group replaces the 2-chloro substituent.
  • The bulky tert-butyl group may sterically hinder interactions with enzyme active sites or catalytic surfaces .

Compound C : 4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide (L1, from )

  • Key Difference : A carbamothionyl group replaces the benzofuran core.
  • Impact :
    • The thiourea moiety introduces hydrogen-bonding capabilities, enhancing catalytic activity in Suzuki coupling reactions.
    • Chloro at position 4 (vs. 2 in the target compound) may alter electronic effects, reducing steric clash in catalytic applications .

Heterocyclic Modifications: Thiazolidinone vs. Benzofuran

Compound D : 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide (C21H19ClN2O4S2, MW: 494.97 g/mol)

  • Key Difference: Thiazolidinone ring replaces the benzofuran core.
  • Impact: The thiazolidinone ring introduces sulfur atoms and a ketone group, enabling diverse interactions (e.g., disulfide bonds, metal coordination). Higher molecular weight and polarity may limit blood-brain barrier penetration compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Molecular Formula MW (g/mol) Key Substituents/Features Notable Properties/Applications
Target Compound C24H18ClNO4 419.86 2-Chlorobenzamide, benzofuran core Potential enzyme inhibition (hypothesized)
Compound A (Methoxy analog) C25H21NO5 415.44 2-Methoxybenzamide Enhanced solubility, π-π interactions
Compound B (tert-Butyl) C28H27NO3 425.53 4-tert-Butylbenzamide High lipophilicity, membrane permeability
Compound C (L1) C16H13ClFN2OS 344.80 Carbamothionyl, 4-chloro Catalytic activity in Suzuki coupling
Compound D (Thiazolidinone) C21H19ClN2O4S2 494.97 Thiazolidinone ring Metal coordination, drug candidacy

Biological Activity

2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzamide core, a chloro substituent, and a methoxybenzoyl moiety attached to a methyl-substituted benzofuran. Its molecular formula is C24H18ClNO4C_{24}H_{18}ClNO_{4} with a molecular weight of approximately 449.89 g/mol. The structural attributes of this compound suggest various interactions with biological systems, which may lead to significant therapeutic applications.

Structure and Properties

The compound's structure allows for diverse interactions with biological targets, including enzymes and receptors. The presence of the chloro group enhances its reactivity, potentially increasing its biological activity compared to similar compounds lacking this substitution. The specific arrangement of substituents contributes to its electronic properties, which may enhance selective enzyme inhibition or receptor binding.

Compound Name Structure Features Unique Attributes
This compoundBenzamide core with chloro and methoxy groupsPotential for selective biological activity due to unique substitutions

Biological Activities

Research has indicated that this compound exhibits promising anti-inflammatory and anticancer properties. The compound's interaction with specific molecular targets has been the focus of several studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of benzofuran have been shown to possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The mechanism often involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.
  • Anti-inflammatory Properties : In vitro studies have indicated that benzofuran derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Case Studies

Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives:

  • A study demonstrated that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, suggesting potential use as antimicrobial agents .
  • Another investigation found that derivatives similar to this compound showed promising results in inhibiting the growth of breast cancer cells with IC50 values comparable to established chemotherapeutics .

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For example, the compound may act as an inhibitor of certain kinases or transcription factors that are crucial for tumor growth and survival.

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